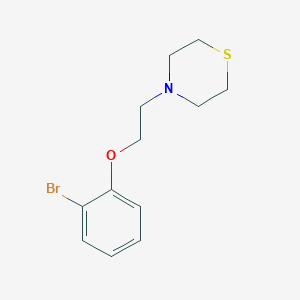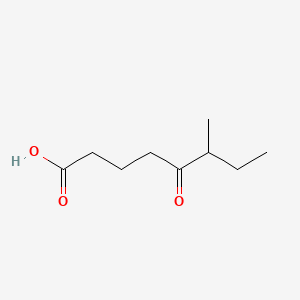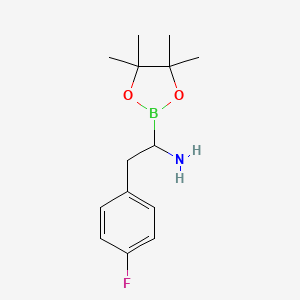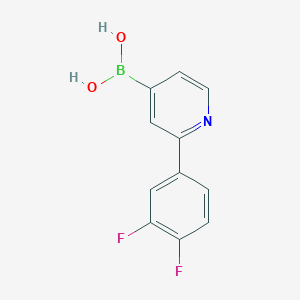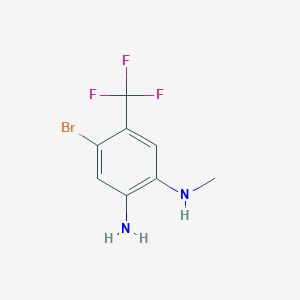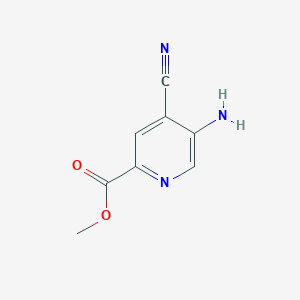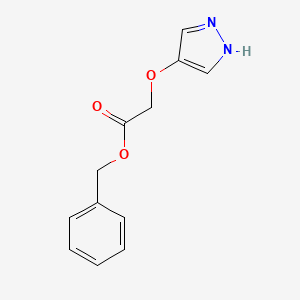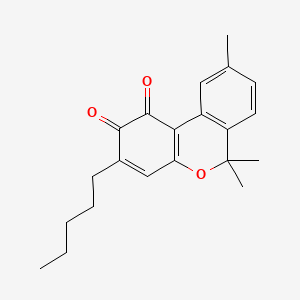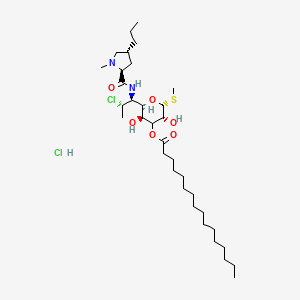
Clindamycin 3-Palmitate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin 3-Palmitate Hydrochloride is a semi-synthetic derivative of clindamycin, a lincosamide antibiotic. It is primarily used for the treatment of serious infections caused by susceptible microorganisms, including anaerobic bacteria, gram-positive cocci, and some protozoans . This compound is particularly effective in treating infections where other antibiotics may not be suitable.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Clindamycin 3-Palmitate Hydrochloride involves the esterification of clindamycin with palmitic acid, followed by the formation of the hydrochloride salt. The process typically includes dissolving clindamycin in a suitable solvent, heating, and then cooling to precipitate the ester . The ester is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods often involve column chromatography for purification, followed by recrystallization to achieve high purity . The process is optimized to ensure the highest yield and purity, minimizing toxic by-products and side effects .
化学反应分析
Types of Reactions: Clindamycin 3-Palmitate Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the clindamycin molecule, potentially altering its activity.
Substitution: Halogenation and other substitution reactions can occur on the clindamycin backbone.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products:
Hydrolysis: Clindamycin and palmitic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of clindamycin.
科学研究应用
Clindamycin 3-Palmitate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Utilized in the formulation of topical and oral antibiotics.
作用机制
Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation . This action effectively halts bacterial growth and replication. The compound is hydrolyzed in vivo to release active clindamycin, which then targets the bacterial ribosome .
相似化合物的比较
Clindamycin Hydrochloride: Used for oral administration, similar antimicrobial spectrum.
Clindamycin Phosphate: A prodrug used for intramuscular or intravenous injection, converted to clindamycin in vivo.
Lincomycin: The parent compound from which clindamycin is derived, less effective and with a narrower spectrum of activity.
Uniqueness: Clindamycin 3-Palmitate Hydrochloride is unique due to its esterified form, which enhances its stability and bioavailability when administered orally. This makes it particularly useful in pediatric formulations and for patients who have difficulty swallowing tablets .
属性
分子式 |
C34H64Cl2N2O6S |
|---|---|
分子量 |
699.9 g/mol |
IUPAC 名称 |
[(2R,3S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29-,30+,31+,32?,34+;/m0./s1 |
InChI 键 |
CUPCTHLWQQZYKI-VSBKCEBASA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H]([C@H](O[C@@H]([C@@H]1O)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O.Cl |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


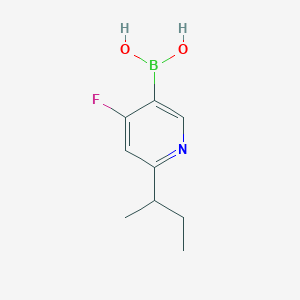
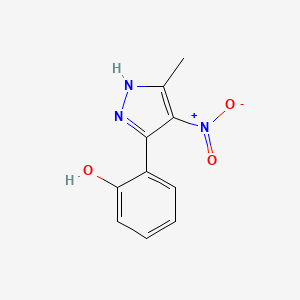
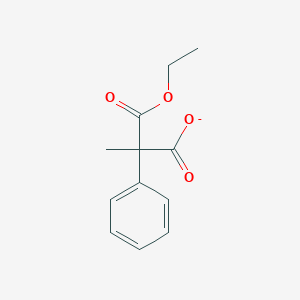
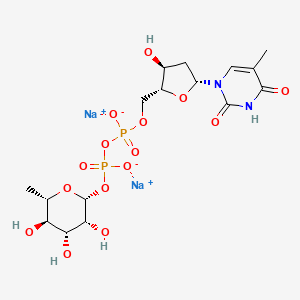
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
